An In-depth Technical Guide to 6-bromo-4-methoxy-1H-benzimidazole
An In-depth Technical Guide to 6-bromo-4-methoxy-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-4-methoxy-1H-benzimidazole, bearing the CAS number 1360963-12-7, is a substituted benzimidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzimidazole core is a key pharmacophore found in numerous clinically significant molecules, including the antiulcer agent omeprazole and the anthelmintic drug albendazole. The unique substitution pattern of a bromine atom at the 6-position and a methoxy group at the 4-position suggests the potential for novel biological activities. This guide provides a comprehensive overview of 6-bromo-4-methoxy-1H-benzimidazole, including its chemical properties, a proposed synthesis protocol based on established methodologies, and a discussion of its potential biological significance in the context of related benzimidazole derivatives.
Chemical Identity and Properties
1.1. Chemical Structure and Identifiers
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Systematic Name: 6-bromo-4-methoxy-1H-benzimidazole
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Synonyms: 6-Bromo-4-methoxy-1H-benzoimidazole, 1H-Benzimidazole, 5-bromo-7-methoxy-, 6-bromo-4-methoxy-1H-1,3-benzodiazole[1]
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CAS Number: 1360963-12-7[2]
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Molecular Formula: C₈H₇BrN₂O
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Molecular Weight: 227.06 g/mol
1.2. Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the analysis of its structural analogues.
| Property | Predicted Value |
| Melting Point | 150-180 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. |
| pKa | ~4-5 (for the imidazole proton) |
1.3. Structural Visualization
Caption: Chemical structure of 6-bromo-4-methoxy-1H-benzimidazole.
Synthesis Methodology
2.1. Proposed Synthetic Pathway
The synthesis of 6-bromo-4-methoxy-1H-benzimidazole can be envisioned in a two-step process starting from commercially available 3-bromo-5-methoxyaniline.
Caption: Proposed synthetic workflow for 6-bromo-4-methoxy-1H-benzimidazole.
2.2. Detailed Experimental Protocol
Step 1: Synthesis of 4-bromo-2-methoxy-6-nitroaniline (Intermediate 1)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-methoxyaniline (1 equivalent) in concentrated sulfuric acid at 0 °C.
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Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The precipitate formed is filtered, washed with cold water until neutral, and dried to yield 4-bromo-2-methoxy-6-nitroaniline.
Step 2: Synthesis of 3-bromo-5-methoxy-1,2-phenylenediamine (Intermediate 2)
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Reaction Setup: To a solution of 4-bromo-2-methoxy-6-nitroaniline (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂, 3-4 equivalents) and concentrated hydrochloric acid.
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Reduction: Reflux the reaction mixture for 2-4 hours.
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Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
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Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 3-bromo-5-methoxy-1,2-phenylenediamine.
Step 3: Synthesis of 6-bromo-4-methoxy-1H-benzimidazole (Final Product)
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Reaction Setup: A mixture of 3-bromo-5-methoxy-1,2-phenylenediamine (1 equivalent) and formic acid (excess) is placed in a round-bottom flask.
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Cyclization: The reaction mixture is heated to reflux for 2-3 hours.
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Reaction Monitoring: The formation of the product can be monitored by TLC.
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Work-up: After cooling, the reaction mixture is poured into ice-cold water. The pH is adjusted to ~8-9 with a solution of sodium hydroxide, causing the product to precipitate. The solid is filtered, washed with water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological and Pharmacological Significance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][6][7][8] The introduction of a bromine atom and a methoxy group at specific positions on the benzimidazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
3.1. General Biological Activities of Benzimidazoles
Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
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Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties.[9]
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Anticancer Activity: The benzimidazole core is present in several compounds with demonstrated cytotoxicity against various cancer cell lines.[10]
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Antiviral Activity: Certain substituted benzimidazoles have shown efficacy against a range of viruses.
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Anti-inflammatory and Analgesic Activity: This class of compounds has also been explored for its potential in treating inflammation and pain.
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Other Activities: Benzimidazoles have also been investigated for their antihistaminic, antihypertensive, and antidiabetic properties.[3][8]
3.2. Predicted Biological Profile of 6-bromo-4-methoxy-1H-benzimidazole
The specific substituents of 6-bromo-4-methoxy-1H-benzimidazole are expected to modulate its biological activity:
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The 6-bromo substituent: The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and oral bioavailability. Bromine can also participate in halogen bonding, which can be a crucial interaction with biological targets.
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The 4-methoxy substituent: The methoxy group is an electron-donating group that can influence the electronic properties of the benzimidazole ring system. It can also act as a hydrogen bond acceptor, which may be important for receptor binding.
Given these structural features, 6-bromo-4-methoxy-1H-benzimidazole could be a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.
3.3. Potential Signaling Pathway Interactions
While the specific molecular targets of 6-bromo-4-methoxy-1H-benzimidazole are unknown, based on the activities of other benzimidazole derivatives, it could potentially interact with various signaling pathways. For instance, some anticancer benzimidazoles are known to target tubulin polymerization or specific kinases involved in cell cycle regulation.
Caption: Hypothetical interaction of 6-bromo-4-methoxy-1H-benzimidazole with cellular pathways.
Future Directions and Research Opportunities
6-bromo-4-methoxy-1H-benzimidazole represents an under-explored molecule with significant potential for drug discovery and development. Future research efforts should focus on:
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Validated Synthesis and Characterization: The development and publication of a detailed and validated synthetic protocol, along with comprehensive analytical characterization (NMR, MS, IR, and elemental analysis), are crucial first steps.
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In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory pathways.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the 1, 2, 4, and 6 positions would provide valuable insights into the SAR of this scaffold.
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Computational Modeling and Docking Studies: In silico studies can help to identify potential biological targets and guide the design of more potent and selective analogues.
Conclusion
6-bromo-4-methoxy-1H-benzimidazole is a promising, yet largely uninvestigated, member of the pharmacologically significant benzimidazole family. Its unique substitution pattern suggests the potential for novel biological activities. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a framework for exploring its therapeutic potential. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
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